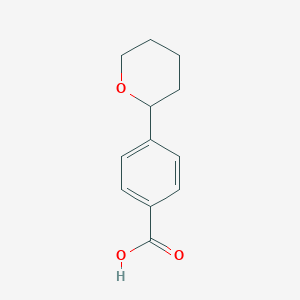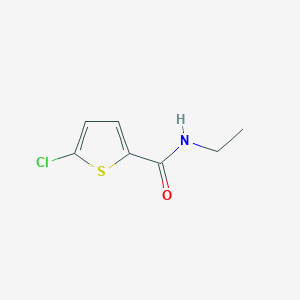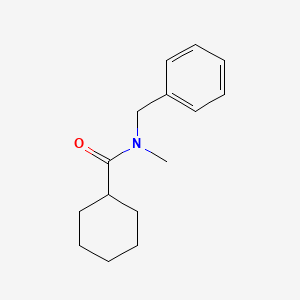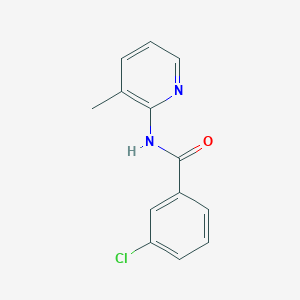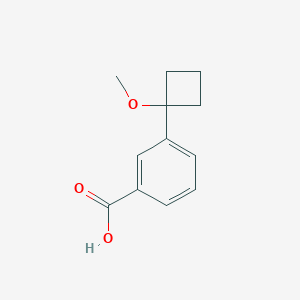
N-cycloheptyl-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-3-methylbutanamide, also known as CJ-023423, is a compound that has been studied for its potential use in the treatment of various diseases. This compound belongs to the family of amides and has a chemical formula of C12H23NO.
Mechanism of Action
The exact mechanism of action of N-cycloheptyl-3-methylbutanamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAB receptor. This receptor is involved in the regulation of neurotransmitter release and is known to play a role in the modulation of pain, anxiety, and depression.
Biochemical and Physiological Effects:
N-cycloheptyl-3-methylbutanamide has been shown to have various biochemical and physiological effects. In a study by Gao et al. (2016), N-cycloheptyl-3-methylbutanamide was found to increase the levels of GABA in the hippocampus and prefrontal cortex of mice. GABA is a neurotransmitter that is known to have anxiolytic and antidepressant effects. In another study by Liu et al. (2015), N-cycloheptyl-3-methylbutanamide was found to reduce the expression of pro-inflammatory cytokines in the spinal cord of rats with neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cycloheptyl-3-methylbutanamide is that it has been shown to have good bioavailability and pharmacokinetics in rodents. This makes it a promising compound for further preclinical studies. However, one of the limitations of N-cycloheptyl-3-methylbutanamide is its low yield in the synthesis process, which may limit its availability for further studies.
Future Directions
There are several future directions for research on N-cycloheptyl-3-methylbutanamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders such as epilepsy and schizophrenia. Another area of interest is the development of more efficient synthesis methods to increase the yield of N-cycloheptyl-3-methylbutanamide. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, N-cycloheptyl-3-methylbutanamide is a compound that has shown promising results in preclinical studies for its potential use in the treatment of various neurological disorders. Its mechanism of action is believed to involve the modulation of the GABAB receptor, which is involved in the regulation of neurotransmitter release. Further research is needed to fully understand the potential of N-cycloheptyl-3-methylbutanamide and its limitations for clinical use.
Synthesis Methods
The synthesis of N-cycloheptyl-3-methylbutanamide involves the reaction of 3-methylbutanoyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-cycloheptyl-3-methylbutanamide. The yield of this reaction is reported to be around 30%.
Scientific Research Applications
N-cycloheptyl-3-methylbutanamide has been studied for its potential use in the treatment of various diseases such as neuropathic pain, anxiety, and depression. In a study conducted by Gao et al. (2016), N-cycloheptyl-3-methylbutanamide was found to have anxiolytic and antidepressant effects in mice. Another study by Liu et al. (2015) reported that N-cycloheptyl-3-methylbutanamide had analgesic effects in a rat model of neuropathic pain.
properties
IUPAC Name |
N-cycloheptyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-10(2)9-12(14)13-11-7-5-3-4-6-8-11/h10-11H,3-9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMXBCKKDVMGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-3-methylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



